molecular formula C28H33ClN4O4S B13758187 1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate CAS No. 71802-81-8

1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate

Cat. No.: B13758187
CAS No.: 71802-81-8
M. Wt: 557.1 g/mol
InChI Key: AUDNRBLQKDELFY-UHFFFAOYSA-N
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Description

The compound 1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A hexanesulfonanilide backbone, providing lipophilicity and influencing membrane permeability.
  • 3-Acetamido and 3'-methoxy substituents, which modulate electronic and steric properties.
  • A hydrochloride dihydrate salt form, enhancing solubility and stability in aqueous environments.

While direct literature on Compound A is scarce, its structural analogs (e.g., nitro- or methoxy-substituted acridinyl derivatives) have been studied for their physicochemical and biological properties, enabling comparative analysis .

Properties

CAS No.

71802-81-8

Molecular Formula

C28H33ClN4O4S

Molecular Weight

557.1 g/mol

IUPAC Name

(2-acetamidoacridin-9-yl)-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;chloride

InChI

InChI=1S/C28H32N4O4S.ClH/c1-4-5-6-9-16-37(34,35)32-21-13-15-26(27(18-21)36-3)31-28-22-10-7-8-11-24(22)30-25-14-12-20(17-23(25)28)29-19(2)33;/h7-8,10-15,17-18,32H,4-6,9,16H2,1-3H3,(H,29,33)(H,30,31);1H

InChI Key

AUDNRBLQKDELFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)NC(=O)C)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Parameter Description
Chemical Name 1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate
Molecular Formula C$${27}$$H$${33}$$ClN$${4}$$O$${5}$$S
Molecular Weight 557.1 g/mol
CAS Number 71802-81-8
Synonyms 4'-(3-Acetamido-9-acridinylamino)-3'-methoxy-1-hexanesulfonanilide hydrochloride dihydrate
Parent Compound N-[9-[4-(hexylsulfonylamino)-2-methoxyanilino]acridin-2-yl]acetamide (CID 51410)

The compound contains a hexanesulfonanilide group attached at the 4' position of the anilino moiety, which is further connected to a 3-acetamido-9-acridinylamino group, with a methoxy substitution at the 3' position on the aniline ring. The hydrochloride dihydrate form indicates the presence of a protonated amine and two molecules of water of crystallization.

Preparation Methods

Overview

The preparation of This compound typically involves multi-step organic synthesis, starting from simpler acridine derivatives and progressing through sulfonylation, amide formation, and salt formation steps. The complexity of the molecule requires careful control of reaction conditions to preserve functional groups and achieve high purity.

Stepwise Synthetic Route

Synthesis of the Parent Acridine Amine Intermediate
  • Starting materials: 9-Aminoacridine derivatives substituted with acetamido groups are prepared or procured.
  • Reaction: The acridine amine is functionalized via nucleophilic aromatic substitution to introduce the anilino moiety at the 9-position.
  • Conditions: Typically carried out in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120 °C) with suitable bases (e.g., triethylamine) to facilitate amination.
Introduction of the Methoxy and Sulfonanilide Groups
  • Methoxyaniline derivative preparation: The 3'-methoxyaniline is prepared or purchased.
  • Sulfonylation: The hexanesulfonyl chloride is reacted with the 3'-methoxyaniline to form the hexanesulfonanilide intermediate.
  • Reaction conditions: Typically performed in anhydrous conditions using a base such as pyridine or triethylamine in an inert atmosphere to prevent hydrolysis.
Coupling of Acridine Amine with Sulfonanilide
  • The acridine amine intermediate is coupled with the hexanesulfonanilide derivative via an amide or sulfonamide bond formation.
  • Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be used to activate carboxyl or sulfonyl groups if necessary.
  • Reaction is conducted in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.
Formation of Hydrochloride Salt and Dihydrate Crystallization
  • The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.
  • Controlled crystallization by slow evaporation or cooling in the presence of water yields the dihydrate form.
  • The dihydrate crystallization is critical for stability and solubility properties.

Reaction Scheme Summary Table

Step Reactants Reagents/Conditions Product
1 9-Aminoacridine derivative Amination in DMF, base (Et$$_3$$N), 100 °C Acridine amine intermediate
2 3'-Methoxyaniline + hexanesulfonyl chloride Pyridine, anhydrous, 0–25 °C Hexanesulfonanilide intermediate
3 Acridine amine + hexanesulfonanilide EDCI or DCC, DCM/DMF, RT–40 °C Coupled sulfonanilide-acridine compound
4 Coupled compound + HCl Ethanol, RT, crystallization with water Hydrochloride dihydrate salt (final product)

Analytical and Purification Considerations

  • Purification: Chromatographic techniques such as preparative HPLC or recrystallization are employed to achieve high purity.
  • Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis.
  • Crystallography: X-ray crystallography is used to confirm the dihydrate salt form and molecular conformation.

Research Findings and Optimization

  • Yield optimization: Reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as hydrolysis or over-sulfonylation.
  • Solvent effects: Polar aprotic solvents favor nucleophilic substitutions and coupling efficiency.
  • Stability: The hydrochloride dihydrate form shows enhanced stability and solubility, which is critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The sulfonamide group may also contribute to the compound’s biological activity by inhibiting enzymes involved in folate metabolism.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following analogs are selected based on shared acridinyl or sulfonamide motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Acridinyl Substituent Sulfonamide Chain Salt/Hydrate Form Predicted CCS (Ų) [M+H]+
Compound A (Target) C₂₆H₂₉N₅O₄S·HCl·2H₂O* ~581.12 3-Acetamido Hexane Hydrochloride dihydrate N/A†
3'-Methoxy-4'-(3-Nitro-9-Acridinylamino)-1-Hexanesulfonanilide Hydrochloride C₂₆H₂₈N₄O₅S·HCl 541.05 3-Nitro Hexane Hydrochloride 215.6
Methanesulfonanilide, 3'-Methoxy-4'-(4-Methoxy-9-Acridinylamino)-, Hydrate C₂₁H₂₀N₃O₄S·H₂O* ~429.47 4-Methoxy Methane Hydrate N/A

*Estimated based on structural similarity; †No experimental CCS data available for Compound A.

Key Observations:

4-Methoxy (): The methoxy group at the 4-position may reduce steric hindrance compared to the 3'-methoxy in Compound A, altering binding affinity .

Sulfonamide Chain Length :

  • The hexane chain in Compound A and its nitro analog increases lipophilicity compared to the methane chain in ’s compound, likely improving tissue penetration but reducing aqueous solubility .

Salt/Hydrate Form :

  • Compound A’s dihydrate form may offer superior crystallinity and stability over the anhydrous hydrochloride salt of the nitro analog.

Physicochemical and Predicted Properties

  • Compound A’s acetamido group may increase polarity, leading to a higher CCS if measured.
  • Solubility: The hydrochloride salt and dihydrate form of Compound A likely enhance solubility compared to non-ionic analogs.

Biological Activity

1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate (CAS Number: 51409) is a chemical compound with potential biological activity. It is characterized by its complex structure, which includes various functional groups that may contribute to its pharmacological properties. The compound's molecular formula is C28H33ClN4O4SC_{28}H_{33}ClN_{4}O_{4}S and it has been studied for its effects in various biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Studies have indicated that it may have potential as an anticancer agent , acting through mechanisms such as:

  • Inhibition of cell proliferation : The compound has shown efficacy in reducing the growth of certain cancer cell lines.
  • Induction of apoptosis : It may promote programmed cell death in malignant cells, thus contributing to its anticancer properties.

Pharmacological Studies

Research has provided insights into the pharmacological effects of the compound:

  • Antitumor Activity : In vitro studies have demonstrated that 1-Hexanesulfonanilide can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. For example, a study reported a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours of treatment.
  • Mechanistic Insights : The compound appears to interfere with the signaling pathways involved in cell survival and proliferation. Specifically, it may inhibit the Akt/mTOR pathway, which is crucial for cell growth and metabolism.

Case Study 1: Breast Cancer Cell Lines

In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of the compound. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity against breast cancer cells.

Case Study 2: Colon Cancer Models

Another study focused on colon cancer models where the compound was administered intraperitoneally. The findings revealed:

  • Tumor Volume Reduction : Tumor sizes were significantly smaller in treated animals compared to controls.
  • Survival Rates : Treated groups showed improved survival rates, indicating potential therapeutic benefits.

Safety and Toxicology

While the biological activity shows promise, safety assessments are crucial. Preliminary toxicology studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further research is necessary to establish a comprehensive safety profile.

Toxicity Data

EndpointResult
LD50 (mg/kg)>2000 (in mice)
MutagenicityNegative (Ames Test)
Reproductive ToxicityNot observed

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : The compound likely involves coupling reactions between hexanesulfonanilide and acridinylamino-methoxyacetamide precursors. A stepwise approach using amide bond formation (e.g., EDC/NHS coupling) under anhydrous conditions is typical for similar sulfonamide derivatives .
  • Characterization : Purity and structural confirmation require HPLC (e.g., using hexanesulfonic acid-based mobile phases for ion-pair chromatography ), NMR (1H/13C for functional group verification), and mass spectrometry (HRMS for molecular weight validation).

Q. How should researchers assess the compound’s solubility and stability in experimental buffers?

  • Solubility : Test in aqueous buffers (pH 2–7, using HCl or trifluoroacetic acid ) and organic solvents (e.g., DMSO for stock solutions). Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions. Monitor degradation via HPLC over 24–72 hours .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for acridinylamino derivatives?

  • Experimental Variables : Compare assay conditions (e.g., cell lines, incubation times, solvent concentrations). For example, discrepancies in IC50 values may arise from differences in DMSO content (>0.1% can inhibit some enzymes) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and validate findings across multiple orthogonal assays (e.g., fluorescence quenching vs. SPR binding ).

Q. What mechanistic hypotheses explain the compound’s potential DNA-intercalation or enzyme inhibition?

  • DNA Binding : The acridinylamino group may intercalate into DNA, detectable via UV-Vis hypochromicity or ethidium bromide displacement assays .
  • Enzyme Targeting : Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with topoisomerases or kinases. Validate with enzymatic inhibition assays under kinetic conditions .

Q. How can researchers optimize the compound’s selectivity for in vivo models?

  • Structural Modifications : Introduce substituents to the methoxy or acetamido groups to reduce off-target effects. Compare with analogs like 3-methoxyphenyl derivatives .
  • Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with LC-MS analysis ).

Methodological Challenges & Solutions

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

  • HPLC-MS/MS : Use a C18 column with a gradient of hexanesulfonic acid (50 mM, pH 2.0) and acetonitrile to resolve degradation products .
  • Limits of Detection : Validate methods per ICH guidelines (e.g., LOQ ≤ 0.1% for genotoxic impurities ).

Q. How should researchers design dose-response studies to account for hydrate vs. anhydrous form variability?

  • Hydrate Correction : Adjust molar concentrations based on dihydrate molecular weight (e.g., 10 mM dihydrate = 9.2 mM anhydrous equivalent).
  • Control Experiments : Compare activity of anhydrous (lyophilized) and hydrate forms under identical conditions to rule out formulation effects .

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